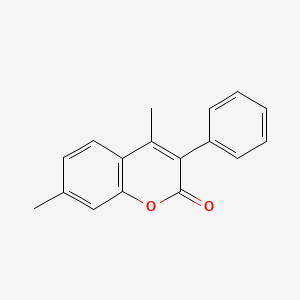

4,7-Dimethyl-3-phenylcoumarin

Description

Overview of the Coumarin (B35378) Scaffold in Chemical and Biological Research

Coumarins are a class of benzopyrone compounds, structurally featuring a benzene (B151609) ring fused to a pyrone ring. tandfonline.comgoogle.com This core structure is prevalent in nature, particularly in plants, and is the foundation for a vast number of derivatives. nih.gov The versatility of the coumarin scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied physicochemical properties and biological functions. tandfonline.comnih.gov

Historically, coumarins have been utilized for their pleasant fragrance and have been key components in perfumes and cosmetics. However, their significance in medicinal chemistry has grown exponentially as research has unveiled their potential as therapeutic agents. The simple, low molecular weight structure of coumarins often contributes to good bioavailability. nih.gov Their biological activities are extensive and include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. tandfonline.comgoogle.com This broad spectrum of activity has established the coumarin scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Significance of 3-Phenylcoumarin (B1362560) Derivatives in Medicinal Chemistry

The introduction of a phenyl group at the 3-position of the coumarin scaffold gives rise to the 3-phenylcoumarin subclass, which has garnered considerable interest in medicinal chemistry. tandfonline.com This structural modification can be seen as creating a hybrid of a coumarin and a stilbene, another class of compounds known for its biological activities. nih.gov The presence of the 3-phenyl ring provides an additional site for chemical functionalization, allowing for the fine-tuning of the molecule's properties to enhance its interaction with biological targets. tandfonline.com

Numerous studies have demonstrated that 3-phenylcoumarin derivatives exhibit a range of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer activities. tandfonline.com Furthermore, this class of compounds has been extensively investigated for its ability to inhibit various enzymes, such as monoamine oxidases (MAOs), which are implicated in neurodegenerative disorders. tandfonline.com The structural resemblance of some 3-phenylcoumarins to steroidal hormones has also led to investigations into their potential as modulators of hormone receptors.

Specific Research Focus on 4,7-Dimethyl-3-phenylcoumarin and its Analogues

While the broader class of 3-phenylcoumarins is well-documented, specific research on This compound is limited in publicly available scientific literature. It is primarily listed in chemical supplier catalogs and mentioned within large compound libraries in patents, without detailed biological evaluation.

However, significant insights into the potential biological activities of this compound can be gleaned from the study of its close structural analogues. These analogues, which feature minor chemical modifications, have been the subject of more extensive research. By examining the biological activities of these related compounds, we can infer the potential areas of interest for the future study of this compound. The primary analogues that provide this valuable information include those with hydroxyl or chloro substitutions.

Detailed Research Findings on Analogues

Due to the lack of specific research on this compound, this section will focus on the detailed findings for its closely related and well-studied analogues.

Biological Activities of 4-Hydroxy-3-phenylcoumarin (B600451) Analogues

A significant body of research exists for 4-hydroxy-3-phenylcoumarin derivatives. The introduction of a hydroxyl group at the 4-position, along with other substitutions on the coumarin and phenyl rings, has been shown to impart notable biological activities.

For instance, a study on the antioxidant properties of hydroxylated 3-phenylcoumarins demonstrated their ability to protect against DNA strand breakage. nih.gov This protective effect is a key indicator of antioxidant potential. Furthermore, certain derivatives have been shown to inhibit the proliferation of cancer cells, with some compounds inducing apoptosis (programmed cell death) and causing cell cycle deregulation in human leukemia and lung adenocarcinoma cell lines. nih.gov

The table below summarizes the biological activities of selected 4-hydroxy-3-phenylcoumarin analogues.

| Compound Name | Biological Activity | Research Focus |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | Potent antiproliferative agent, induces apoptosis and cell cycle deregulation. nih.gov | Anticancer |

| 4-hydroxy-3-phenylcoumarin derivatives | Inhibit HIV replication. | Antiviral |

Enzyme Inhibition by 3-Phenylcoumarin Analogues

The inhibition of enzymes is a key mechanism through which many drugs exert their therapeutic effects. Various 3-phenylcoumarin analogues have been identified as potent enzyme inhibitors.

Monoamine oxidase (MAO) enzymes, in particular MAO-A and MAO-B, are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Research has shown that certain 3-phenylcoumarin derivatives are highly effective and selective inhibitors of MAO-B. For example, 6-chloro-3-(3'-methoxyphenyl)coumarin has been identified as a particularly potent MAO-B inhibitor, with activity significantly greater than the reference drug R-(-)-deprenyl hydrochloride. The absence of a hydroxyl group at the 4-position was found to be favorable for MAO-B inhibition in this series of compounds.

The following table details the enzyme inhibitory activity of specific 3-phenylcoumarin analogues.

| Compound Name | Target Enzyme | Inhibitory Concentration (IC₅₀) |

| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 µM |

| 6-chloro-3-(4'-methoxyphenyl)coumarin | MAO-B | 0.004 µM |

| 6-methoxy-3-(4'-(trifluoromethyl)phenyl)coumarin | MAO-B | 0.056 µM |

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-8-9-14-12(2)16(13-6-4-3-5-7-13)17(18)19-15(14)10-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPZLPMSNLJMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4,7 Dimethyl 3 Phenylcoumarin

Established Synthetic Routes for 3-Phenylcoumarins

Traditional methods for synthesizing the 3-phenylcoumarin (B1362560) core have been widely employed and are characterized by their reliability and versatility. These include the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.

Perkin Reaction Approaches

The Perkin reaction is a classical and direct method for the synthesis of 3-arylcoumarins. nih.gov It involves the condensation of an aromatic aldehyde with a carboxylic anhydride (B1165640) in the presence of a weak base. sciforum.netiitk.ac.in In the context of 3-phenylcoumarin synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with phenylacetic acid. nih.govnih.gov

The mechanism of the Perkin reaction for coumarin (B35378) synthesis is understood to proceed through a base-catalyzed intramolecular aldol-type condensation. sciforum.net The base, often the sodium or potassium salt of the corresponding carboxylic acid or triethylamine, abstracts a proton from the α-carbon of the anhydride, forming an enolate ion. sciforum.netiitk.ac.innumberanalytics.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. numberanalytics.com Subsequent dehydration and cyclization lead to the formation of the coumarin ring. sciforum.net Specifically for 3-phenylcoumarins, O-α-phenylacetyl salicylaldehyde has been identified as a key intermediate which, upon treatment with a base like triethylamine, yields the 3-phenylcoumarin product in high yield. sciforum.net

One documented synthesis of 3-phenylcoumarin itself involves a Perkin condensation of 2-hydroxybenzaldehyde with phenylacetic acid, using dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent in dimethyl sulfoxide (B87167) (DMSO), resulting in a 67% yield. mdpi.comnih.gov This approach has been extended to produce a variety of substituted 3-phenylcoumarins. nih.govnih.gov For instance, the reaction of appropriately substituted salicylaldehydes and phenylacetic acids in the presence of DCC has been used to synthesize a series of 6-halo-3-phenylcoumarins. nih.gov

| Reactants | Catalyst/Dehydrating Agent | Product | Yield | Reference |

| 2-Hydroxybenzaldehyde, Phenylacetic acid | Dicyclohexylcarbodiimide (DCC) | 3-Phenylcoumarin | 67% | mdpi.com |

| Substituted Salicylaldehydes, Phenylacetic acids | Dicyclohexylcarbodiimide (DCC) | Substituted 3-Phenylcoumarins | Good | nih.gov |

| 6-Halosalicylaldehydes, Phenylacetic acids | Dicyclohexylcarbodiimide (DCC) | 6-Halo-3-phenylcoumarins | 27-46% | nih.gov |

Pechmann Condensation Strategies

The Pechmann condensation is a widely utilized method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is particularly suitable for producing 4-substituted coumarins. ic.ac.uk

The mechanism of the Pechmann condensation is a subject of some debate, but it is generally accepted to begin with either transesterification or electrophilic aromatic substitution. adelphi.eduacs.org In one proposed pathway, the acid catalyst facilitates the transesterification between the phenol and the β-keto ester to form a phenyl ester. numberanalytics.com This is followed by a Fries rearrangement to an ortho-acylphenol, which then undergoes intramolecular cyclization and dehydration to yield the coumarin. numberanalytics.com Another proposed mechanism suggests an initial electrophilic aromatic substitution followed by transesterification and dehydration. adelphi.eduacs.org Strong acids like sulfuric acid, methanesulfonic acid, or Lewis acids such as aluminum chloride are typically employed as catalysts. wikipedia.orgorganic-chemistry.org

While the Pechmann condensation is a cornerstone for coumarin synthesis, its direct application for 3-phenylcoumarins can be limited as it more readily produces 4-substituted derivatives. nih.gov However, modifications and specific choices of reactants can lead to the desired 3-arylcoumarins. For example, the use of certain β-keto esters in reaction with phenols under Pechmann conditions can yield 3-arylcoumarin derivatives. The reaction conditions can be harsh with simple phenols, but highly activated phenols like resorcinol (B1680541) can react under milder conditions. wikipedia.org

| Phenol Reactant | β-Keto Ester/Acid | Catalyst | Product Type | Reference |

| Phenol | β-keto carboxylic acid or ester | Strong acid (e.g., H₂SO₄, AlCl₃) | Coumarins | wikipedia.org |

| Resorcinol | β-keto ester | Acid | Umbelliferone derivatives | wikipedia.org |

| Phloroglucinol | Ethyl acetoacetate (B1235776) | Amberlyst-15 | 5,7-Dihydroxy-4-methylcoumarin | core.ac.uk |

| 1,3-Dihydroxynaphthalene | β-keto ester | Amberlyst-15 | 6-Hydroxy-1-methyl-3H-benzo[f]chromen-3-one | core.ac.uk |

Knoevenagel Condensation Methods

The Knoevenagel condensation provides another versatile route to coumarin synthesis. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. youtube.com For coumarin synthesis, a salicylaldehyde derivative is typically reacted with an active methylene compound like a malonate ester or ethyl acetoacetate. ic.ac.ukslideshare.netrsc.org

The mechanism involves the base abstracting a proton from the active methylene compound to form a stabilized enolate. youtube.com This enolate then adds to the carbonyl group of the salicylaldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization (esterification) to form the coumarin ring. youtube.com Piperidine is a commonly used catalyst for this reaction. ic.ac.ukrsc.org

The Knoevenagel condensation has been successfully applied to the synthesis of a variety of 3-substituted coumarins. slideshare.netclockss.org By selecting the appropriate active methylene compound, different substituents can be introduced at the 3-position of the coumarin core. For example, the reaction of salicylaldehyde with ethyl acetoacetate yields 3-acetylcoumarin. youtube.com Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation for coumarin synthesis, often in solvent-free conditions. ic.ac.ukrsc.orgsci-hub.se Furthermore, one-pot syntheses in water have been developed, highlighting the method's adaptability to greener reaction conditions. clockss.orgnih.govscispace.com

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Product Type | Reference |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 3-Acetylcoumarin | youtube.com |

| Salicylaldehydes | Malonate esters | Silica gel or basic alumina (B75360) (microwave) | 3-Substituted coumarins | slideshare.net |

| Salicylaldehydes | Meldrum's acid | Sodium azide (B81097) or Potassium carbonate (in water) | Coumarin-3-carboxylic acids | nih.govscispace.com |

| Salicylaldehydes | Ethyl acetate (B1210297) derivatives (e.g., R³CH₂CO₂Et) | Piperidine (microwave, solvent-free) | 3-Substituted coumarins | sci-hub.se |

Advanced and Green Synthetic Protocols for 4,7-Dimethyl-3-phenylcoumarin Analogues

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of 3-phenylcoumarins. These advanced protocols often utilize transition-metal catalysis to achieve transformations that are difficult or impossible with classical methods.

Oxidative C-H/C-H Cross-Coupling Reactions

Oxidative C-H/C-H cross-coupling has emerged as a powerful tool in organic synthesis, allowing for the direct formation of C-C bonds from two different C-H bonds, thus avoiding the need for pre-functionalized starting materials. iacs.res.in This approach offers a highly atom-economical and step-efficient pathway to biaryl compounds.

In the context of 3-phenylcoumarin synthesis, a regioselective α-arylation of coumarins can be achieved through an oxidative C-H/C-H cross-coupling between inactivated simple arenes and the coumarin alkene moiety. nih.govmdpi.com This reaction is often catalyzed by palladium acetate in the presence of an oxidant. mdpi.com For example, the direct arylation of coumarins with arenes has been accomplished using palladium(II) trifluoroacetate (B77799) or palladium acetate in trifluoroacetic anhydride. nih.gov Rhodium-based catalytic systems have also been developed for oxidative C-H/C-H cross-coupling reactions, offering an alternative to palladium catalysis. nih.gov For instance, a Cp*-free RhCl₃/TFA system has been shown to be effective in the cross-coupling of N-acylanilines and benzamides, demonstrating the potential for such systems in the synthesis of complex biaryl scaffolds. nih.gov

| Coumarin Substrate | Arene Substrate | Catalyst System | Product Type | Reference |

| Coumarin | Simple arenes | Palladium acetate / Trifluoroacetic anhydride | 3-Arylcoumarins | nih.govmdpi.com |

| Coumarin | Phenylhydrazine | Potassium permanganate (B83412) (oxidant) | 3-Arylcoumarins | nih.gov |

| N-Acylaniline | Benzamide | RhCl₃ / Trifluoroacetic acid | 2-Amino-2'-carboxybiaryls | nih.gov |

Suzuki-Miyaura Cross-Coupling and Related Arylation Methods

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. mdpi.com This reaction is particularly valuable for the synthesis of biaryl compounds, including 3-phenylcoumarins.

A common strategy for the synthesis of 3-phenylcoumarins via Suzuki-Miyaura coupling involves the reaction of a 3-halocoumarin with a phenylboronic acid. mdpi.comresearchgate.net For example, 3-chlorocoumarins have been successfully coupled with a variety of aryl- and heteroarylboronic acids using palladium catalysts such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like SPhos, or a Pd-salen complex. nih.govresearchgate.net This methodology has been shown to be highly efficient, with yields up to 99% under environmentally friendly conditions. nih.gov The Suzuki-Miyaura reaction has also been applied to the synthesis of 3-aryl-4-hydroxycoumarins and has been performed in green solvents like natural deep eutectic solvents (NaDES). nih.govmdpi.com

In addition to starting from 3-halocoumarins, 3-phenylcoumarins can also be synthesized from coumarin-3-carboxylic acids via a decarboxylative cross-coupling with aryl halides, or from 4-hydroxycoumarins which can be arylated at the 3-position. nih.govmdpi.com

| Coumarin Precursor | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| 3-Chlorocoumarin | Phenylboronic acids | Pd-salen complex | 3-Phenylcoumarins | Good | researchgate.net |

| 3-Chlorinated-4-alkoxycoumarins | Aryl- and heteroarylboronic acids | Pd(OAc)₂ / SPhos | 3-Aryl-4-alkoxycoumarins | Up to 99% | nih.gov |

| 6-Bromo-3-phosphonocoumarin | Phenylboronic acid | PEPPSI-type catalyst | 6-Phenyl-3-phosphonocoumarin | - | mdpi.com |

| Ethyl 6-bromocoumarin-3-carboxylate | Phenylboronic acid | PEPPSI-type catalyst | Ethyl 6-phenylcoumarin-3-carboxylate | 90% | mdpi.com |

| 3-(4-acetyloxy-phenyl)-6-bromo-4-methyl-coumarin | Phenylboronic acid | Pd(OAc)₂ in ChCl/Gly NaDES | 6-Phenyl-3-(4-hydroxyphenyl)-4-methylcoumarin | Up to 95% | mdpi.com |

Annulation and Cascade Reactions

Annulation and cascade reactions offer efficient pathways to synthesize the 3-phenylcoumarin scaffold. These reactions often involve the formation of multiple chemical bonds in a single operation, providing a direct route to complex molecules from simpler starting materials.

One notable example is the organocatalytic cascade reaction between N-Boc-indolin-2-ones or benzofuran-2(3H)-ones and salicylaldehydes. This reaction, mediated by DBU or tetramethylguanidine, proceeds via a condensation-ring opening-annulation sequence to afford 3-arylcoumarins in high yields (73–97%) under mild conditions with a simple work-up. mdpi.comnih.gov Another approach involves the carbonylative annulation of phenols and alkynes, catalyzed by iridium with a copper promoter, to produce 3-arylcoumarins with excellent regioselectivity. nih.gov

Visible-light-driven copper-catalyzed aerobic oxidative cascade cyclization of N-tosylhydrazones with terminal alkynes presents a green and regioselective method for synthesizing 3-arylcoumarins. nih.gov Additionally, a metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols provides trans-3,4-diaryldihydrocoumarins, which can be oxidized to 3,4-diarylcoumarins. nih.gov

The reaction of 2-hydroxybenzaldehydes with phenylacetic acid derivatives in the presence of cyanuric chloride and N-methylmorpholine is another effective method for producing 3-arylcoumarins. researchgate.net

Table 1: Examples of Annulation and Cascade Reactions for 3-Arylcoumarin Synthesis

| Reaction Type | Reactants | Catalyst/Mediator | Key Features |

| Organocatalytic Cascade | N-Boc-indolin-2-ones/benzofuran-2(3H)-ones and salicylaldehydes | DBU or tetramethylguanidine | High yields, mild conditions, simple work-up. mdpi.comnih.gov |

| Carbonylative Annulation | Phenols and alkynes | Iridium/Copper | Excellent regioselectivity. nih.gov |

| Visible-light-driven Cascade | N-tosylhydrazones and terminal alkynes | Copper | Green synthesis, regioselective. nih.gov |

| Metal-free [4+2] Annulation | Ynamides and o-hydroxybenzyl alcohols | - | Diastereoselective, followed by oxidation. nih.gov |

| Cyanuric Chloride-mediated | 2-Hydroxybenzaldehydes and phenylacetic acid derivatives | Cyanuric chloride/N-methylmorpholine | Effective for 3-arylcoumarin formation. researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jmchemsci.comheteroletters.org This technique has been successfully applied to the synthesis of various coumarin derivatives.

The Pechmann reaction, a classic method for coumarin synthesis, can be significantly enhanced using microwave irradiation. For instance, the synthesis of 4,7-dimethylcoumarin (B83668) has been achieved by coupling m-cresol (B1676322) with ethyl acetoacetate using sulfuric acid as a catalyst under microwave conditions. jmchemsci.com While this specific example does not yield the 3-phenyl derivative, it demonstrates the utility of microwave assistance in forming the coumarin core. However, the synthesis of 4,7-dimethylcoumarin from less activated phenols like m-methyl phenol has been reported to be challenging under certain microwave-assisted, solvent-free conditions using a nano-crystalline sulfated-zirconia catalyst. researchgate.net

A modification of the Perkin reaction, using activated barium hydroxide (B78521) in DMSO under microwave irradiation, provides a rapid and high-yielding one-pot synthesis of 3-phenylcoumarins from 2-hydroxybenzaldehydes and phenylacetic anhydride. heteroletters.org Microwave irradiation has also been employed in the base-catalyzed, three-component, one-pot reaction of [2-(1-(7-(diethylamino)-3-coumarinyl)ethylidene]malononitrile with various aldehydes and malononitrile (B47326) to produce highly substituted coumarin derivatives. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Conditions | Reaction Time | Yield | Reference |

| Perkin Reaction (Conventional) | Excess acetic anhydride, harsh conditions | Lengthy | Low | heteroletters.org |

| Modified Perkin Reaction (Microwave) | Activated Ba(OH)₂/DMSO | Minutes | High | heteroletters.org |

| Pechmann Reaction (Conventional) | Various catalysts | Hours | Variable | jmchemsci.comresearchgate.net |

| Pechmann Reaction (Microwave) | H₂SO₄ or other catalysts | Minutes | Good for activated phenols | jmchemsci.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields in organic synthesis. The application of ultrasound has been shown to be effective in the synthesis of coumarins.

An ultrasound-assisted, one-pot acylation/cyclization reaction between N-acylbenzotriazoles and 2-hydroxybenzaldehydes has been developed, affording 3-substituted coumarins in quantitative yields. nih.gov The synthesis of 3-phenylcoumarin derivatives has also been achieved using ultrasonic irradiation in the reaction of salicylaldehydes and phenyl acetyl chloride in the presence of potassium carbonate and tetrahydrofuran, with yields ranging from 7% to 98%. nih.gov

Furthermore, a green method for the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation has been developed using ultrasound irradiation in unconventional solvents like vegetable juices. researchgate.net The use of MgFe₂O₄ nanoparticles as a catalyst under ultrasound irradiation at 45°C also provides an efficient, green synthesis of 3-substituted coumarins from salicylaldehydes and 1,3-dicarbonyl compounds. nih.gov

Regioselective Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be selectively modified to generate a diverse range of derivatives. These modifications can significantly influence the compound's chemical and biological properties.

Modification at the 3-Phenyl Position

The phenyl group at the 3-position is a key site for introducing structural diversity. Substituents on this ring can modulate the electronic and steric properties of the entire molecule.

For instance, the introduction of a bromine atom at the 3'-position of the phenyl ring in 6-methylcoumarin (B191867) has been shown to be a strategic modification. nih.gov Similarly, the presence of aminoalkoxy groups on the 3-phenyl ring of 7-substituted coumarins has been explored. nih.gov Separating an amine group from the benzene (B151609) ring at position 3 by a methylene group has also been investigated as a strategy to create more active compounds. mdpi.comencyclopedia.pub

The synthesis of derivatives with various substituents on the 3-phenyl ring, such as chloro or methoxy (B1213986) groups, is a common strategy in the development of new coumarin-based compounds. encyclopedia.pubsmolecule.com

Introduction of Heterocyclic Moieties (e.g., oxazole)

The introduction of heterocyclic moieties onto the coumarin scaffold is a widely used strategy to create novel compounds with potentially enhanced biological activities. While the direct introduction of an oxazole (B20620) ring to this compound is not explicitly detailed in the provided context, the synthesis of coumarin-based heterocyclic derivatives is a well-established field. For example, the synthesis of coumarin-based pyrazoles and isoxazoles has been reported. nih.gov

The functionalization of the coumarin core can also involve the introduction of other heterocyclic systems. For example, the synthesis of 2-phenyl-1,3-oxazol-5(4H)-ones from hydroquinolinecarbaldehydes demonstrates a method for creating fused heterocyclic systems. researchgate.net

Advanced Spectroscopic Characterization of 4,7 Dimethyl 3 Phenylcoumarin and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For coumarin (B35378) derivatives, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom. nih.govresearchgate.net

In the ¹H NMR spectrum of 3-phenylcoumarin (B1362560), aromatic protons typically appear as multiplets in the range of δ 7.34–7.80 ppm, with the C4-H proton showing a characteristic singlet at approximately δ 7.90 ppm. iucr.orgnih.gov For analogues, the introduction of substituents significantly influences the chemical shifts. For instance, in 4-(2-fluorophenyl)-7-methoxycoumarin, the methoxy (B1213986) group protons (H4) appear as a singlet at 3.76 ppm. beilstein-journals.org The ¹H NMR spectra of various coumarin derivatives show characteristic signals for the coumarin and aromatic protons in the range of 6.42–8.89 ppm. nih.gov

The ¹³C NMR spectra provide complementary information. In 3-phenylcoumarin, carbon signals are observed across a wide range, with the carbonyl carbon (C2) being significantly deshielded. iucr.orgnih.gov The spectra of coumarin analogues reveal shifts dependent on the electronic nature of the substituents. For example, in coumarin-1,2,3-triazolyl derivatives, the C2 of the coumarin moiety resonates at approximately 6.5 ppm. mdpi.com Theoretical calculations, such as those using the GIAO (Gauge-Independent Atomic Orbital) method, are often employed to support experimental findings and aid in the assignment of complex spectra. nanoient.org

Table 1: Illustrative ¹H and ¹³C NMR Data for Phenylcoumarin Analogues Note: This table is a representation of typical data and may not correspond to a single specific molecule.

¹H NMR (in CDCl₃)| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.30 - 7.80 | m |

| C4-H | 7.95 | s |

¹³C NMR (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160.5 |

| Aromatic C | 116.0 - 154.0 |

| CH₃ | 20.5 |

Data compiled from representative literature values. iucr.orgnih.gov

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups within a molecule. nih.goviucr.orgresearchgate.net

The FT-IR spectra of coumarin derivatives are characterized by a strong absorption band for the lactone carbonyl group (C=O) typically appearing in the region of 1700–1740 cm⁻¹. nih.gov For instance, in 3-acetylcoumarin, the C=O stretch is observed at 1718 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹. researchgate.net The presence of other functional groups, such as hydroxyl (-OH) or amino (-NH₂), will give rise to characteristic bands, for example, a broad band for -OH stretch around 3400-3500 cm⁻¹. tandfonline.com

FT-Raman spectroscopy provides complementary data, particularly for non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum. researchgate.netrsc.org The combined use of FT-IR and FT-Raman allows for a more complete vibrational analysis. ijcrar.com Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which, when scaled, show excellent agreement with experimental data and aid in the assignment of vibrational modes. ijcrar.com

Table 2: Key Vibrational Frequencies for a Representative Phenylcoumarin Analogue

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Weak |

| C=O (Lactone) Stretch | 1710 - 1730 | Medium |

| C=C (Aromatic) Stretch | 1580 - 1620 | Strong |

| C-O Stretch | 1200 - 1300 | Medium |

Data based on typical values found in spectroscopic studies of coumarins. nih.govresearchgate.nettandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system. nih.goviucr.org Coumarins, with their extended π-electron systems, exhibit characteristic absorption bands in the UV-Vis region. iucr.org

The absorption spectra of coumarin derivatives typically show intense bands between 250 and 400 nm. iucr.org These absorptions are generally attributed to π→π* transitions within the conjugated coumarin ring system. researchgate.netiucr.orgunits.it The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the coumarin core. up.ac.za Auxochromic groups, such as hydroxyl or amino groups, can cause a bathochromic (red) shift to longer wavelengths. vscht.cz

For example, aromatic compounds like benzene (B151609) exhibit primary absorption bands around 180 nm and 200 nm, and a weaker secondary band near 260 nm, all associated with the π-system. up.ac.za In more complex systems like 3-phenylcoumarin, the conjugation between the coumarin nucleus and the phenyl ring influences the electronic transitions. iucr.org The solvent polarity can also affect the position of these bands; π→π* transitions often show a red shift in more polar solvents. pharmatutor.org

Table 3: Electronic Transitions and Absorption Maxima for Phenylcoumarin Analogues

| Electronic Transition | Typical λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | 270 - 350 | 10,000 - 50,000 |

| n → π* | 240 - 270 | 100 - 1,000 |

Values are representative and can vary based on substitution and solvent. iucr.orgunits.itvscht.cz

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

In the mass spectrum of coumarin and its derivatives, the molecular ion peak (M⁺) is typically prominent. iucr.orgnih.gov The fragmentation of the coumarin ring often involves the loss of a carbon monoxide (CO) molecule, a characteristic feature for lactones. benthamopen.com For substituted coumarins, the fragmentation pathways can reveal the nature and position of the substituents. For instance, compounds with alkyl groups may show fragment ions resulting from the loss of these alkyl substituents. benthamopen.comresearchgate.net In the case of 3-phenylcoumarin, the mass spectrum shows a strong molecular ion peak at m/z 222. nih.govresearchgate.net

Table 4: Common Mass Spectral Fragments for Substituted Phenylcoumarins

| Fragment | Description | Typical m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | Varies with compound |

| [M - CO]⁺ | Loss of Carbon Monoxide | M - 28 |

| [M - R]⁺ | Loss of a substituent group (e.g., CH₃) | M - 15 |

| Acylium Ion | From α-cleavage in certain derivatives | e.g., 43 |

Fragmentation patterns are highly dependent on the specific structure of the analogue. researchgate.netbenthamopen.comlibretexts.org

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Determination

For 3-phenylcoumarin derivatives, SC-XRD studies have been crucial in understanding their solid-state architecture. iucr.orgnih.gov The analysis confirms the planarity of the coumarin ring system and provides exact measurements of the torsion angle between the coumarin and the phenyl rings. scispace.commdpi.com

The conformation of 3-phenylcoumarin derivatives is largely defined by the torsion angle between the coumarin nucleus and the attached phenyl ring. mdpi.com In the crystal structure of 3-phenylcoumarin itself, this torsion angle is reported to be approximately -47.6°. iucr.orgnih.govmdpi.com This twisted conformation minimizes steric hindrance between the two ring systems. For analogues like 7-(dimethylamino)-3-phenylcoumarin, the dihedral angles between the coumarin and phenyl rings are found to be around 33.4° and 35.2° for the two independent molecules in the unit cell. jst.go.jp A similar analogue, 3-(p-bromophenyl)-8-hydroxycoumarin, exhibits a dihedral angle of about 36.6°. scispace.com These values highlight how substituents can influence the rotational barrier and the preferred solid-state conformation. kent.ac.uk

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| 3-Acetyl-6-bromocoumarin |

| 3-Acetyl-6-methylcoumarin |

| 3-Acetylcoumarin |

| 3-(p-Bromophenyl)-8-hydroxycoumarin |

| 3-Cyano-4-methylcoumarin |

| 3-Phenylcoumarin |

| 4,7-Dimethyl-3-phenylcoumarin |

| 4-(2-Fluorophenyl)-7-methoxycoumarin |

| 4-Hydroxy-1-thiocoumarin |

| 6-Chloro-4-bromomethylcoumarin |

| 7-Acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin (B1606744) |

| 7-Chloro-4-bromomethylcoumarin |

| 7-(Dimethylamino)-3-phenylcoumarin |

| 7-Hydroxy-4-methylcoumarin |

Advanced Photophysical Investigations for Research Applications

The unique electronic and structural characteristics of coumarin derivatives have established them as a cornerstone in the development of fluorescent probes and functional materials. Advanced photophysical investigations are crucial for understanding the excited-state dynamics of these molecules, which in turn allows for the rational design of compounds with tailored optical properties for specific research applications. While detailed experimental data for this compound is not extensively covered in the reviewed literature, a comprehensive understanding can be constructed by examining its structural analogues and the well-established principles of coumarin photophysics.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a primary tool for characterizing coumarin derivatives, providing insights into their electronic transitions, sensitivity to the local environment, and emission efficiency. The parent coumarin scaffold exhibits weak to negligible fluorescence; however, strategic substitution on the coumarin ring can dramatically enhance emission intensity. mdpi.comclockss.org For this compound, the presence of electron-donating groups (the two methyl groups) and an electron-attracting phenyl group is expected to create a push-pull system that facilitates an intramolecular charge transfer (ICT) upon excitation, a common feature in many brightly fluorescent dyes. mdpi.com The methyl group at position 7, in particular, is known to be highly effective in increasing fluorescence intensity. clockss.org

The fluorescence properties of coumarins are highly sensitive to the surrounding medium. This solvatochromism, or the change in absorption and emission spectra with solvent polarity, is a key area of investigation. Studies on analogues such as 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin have demonstrated how the spectral shifts in various solvents can be used to determine the molecule's dipole moments in the ground and excited states. researchgate.net This provides valuable information on the change in electronic distribution upon photoexcitation. researchgate.net

The quantum yield of fluorescence (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The determination of Φf is typically performed by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. acgpubs.org Research on various 3-phenylcoumarin analogues shows that their quantum yields are significantly influenced by both their substitution pattern and the solvent environment. For instance, a study on a series of phenylcoumarin-3-carboxylates and cyanophenylbenzocoumarin-3-carboxylates provides specific quantum yield values in different solvents, highlighting how structural modifications and solvent polarity directly impact emission efficiency. acgpubs.org In some cases, quantum yields can be significantly high, with certain derivatives reaching values of 0.79 and 0.80 in ethanol. acgpubs.org

The rotation of the phenyl group at position 3 is a known pathway for non-radiative deactivation of the excited state, which can lower the fluorescence quantum yield. mdpi.comresearchgate.net The rigidity of the molecular structure is therefore important. In more viscous media or within polymer matrices, the quantum yields of 3-phenylcoumarin and its derivatives have been observed to increase, as the restricted rotation reduces the rate of non-radiative decay. mdpi.com

Below is a data table compiled from research on analogous phenylcoumarin-3-carboxylate derivatives, illustrating the effect of solvent on their photophysical properties. acgpubs.org

| Compound | Solvent | Emission Max (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|

| 4-(octyloxy)phenyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Chloroform | 463 | 0.12 |

| 4-(octyloxy)phenyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Acetonitrile | 463 | 0.43 |

| 4-(decyloxy)phenyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Chloroform | 495 | 0.12 |

| 4-(decyloxy)phenyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Acetonitrile | 504 | 0.43 |

| 4-(decyloxy)phenyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Ethanol | 504 | 0.58 |

| 4-(octadecyloxy)phenyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Ethanol | 471 | 0.79 |

Luminescence Properties

Luminescence encompasses both fluorescence and phosphorescence, which are distinguished by the spin multiplicity of the excited state from which emission occurs. Fluorescence is the spin-allowed emission from the first excited singlet state (S1) to the ground state (S0), a process that is typically rapid. Phosphorescence is the spin-forbidden emission from the first excited triplet state (T1) to the ground state, which occurs on a much longer timescale.

For most coumarin derivatives under standard conditions (room temperature, in solution), fluorescence is the dominant luminescence pathway. clockss.org The deactivation of the excited state primarily occurs through fluorescence and non-radiative decay processes like internal conversion and, for some structures, conformational changes. ias.ac.in However, phosphorescence can become a more significant process under specific conditions. For example, in polar solvents at very low temperatures (77 K), the phosphorescence of coumarin can be detected, although fluorescence may still occur. clockss.org

Furthermore, some coumarin derivatives, including those with a 3-phenyl substituent, have been shown to exhibit luminescence in the solid state. researchgate.net In the crystalline form, the fixed conformations can restrict non-radiative decay pathways that are active in solution, such as the rotation of the phenyl group, leading to enhanced emission. For example, 7-(diethylamino)-3-phenylcoumarin displays a strong emission band in its solid crystalline state. researchgate.net This property is of significant interest for applications in materials science, such as the development of organic light-emitting diodes (OLEDs).

Computational Chemistry and Molecular Modeling of 4,7 Dimethyl 3 Phenylcoumarin

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 4,7-dimethyl-3-phenylcoumarin. These methods offer a detailed view of the molecule's electronic structure and potential applications in various fields.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ossila.com For coumarin (B35378) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO-LUMO Analysis: The HOMO represents the orbital with the highest energy that is occupied by electrons, indicating the molecule's ability to donate electrons. ossila.com Conversely, the LUMO is the lowest energy orbital that is unoccupied, signifying its capacity to accept electrons. ossila.com The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com A smaller energy gap suggests higher reactivity and easier electronic transitions. nih.gov For instance, a low energy gap can be associated with increased biological activity due to the lower energy required for electronic excitation and stronger charge transfer interactions. nih.gov In some coumarin derivatives, the HOMO and LUMO energy gap has been found to be around 3.78 eV, which is comparable to that of semiconducting materials. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idscispace.com It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. nih.govscispace.com In an MEP map, red areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. nih.govscispace.com Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are targets for nucleophilic attack. walisongo.ac.idscispace.com Green regions show neutral or zero potential. nih.gov This analysis is vital for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the interactions between filled and vacant orbitals within a molecule, revealing information about hyperconjugative interactions and charge delocalization. researchgate.net This analysis helps in understanding the stability of the molecule arising from these electronic interactions. researchgate.net

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. tcichemicals.com Organic molecules, including coumarin derivatives, are of interest for NLO applications due to their highly mobile π-electron systems. tcichemicals.com Computational methods can predict the NLO properties of this compound by calculating parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netscirp.org A large hyperpolarizability value is indicative of significant NLO activity. scirp.org The study of such properties is crucial for the development of new materials for photonic and optoelectronic devices. researchgate.netresearchgate.net

Thermodynamic Properties and Temperature Dependency

Computational studies can also predict the thermodynamic properties of molecules, such as heat capacity, enthalpy, and entropy, and their dependence on temperature. researchgate.netsioc-journal.cnnist.gov These calculations are typically performed based on vibrational analyses from DFT. researchgate.net Understanding the thermodynamic behavior is essential for predicting the stability and reactivity of this compound under different thermal conditions. For example, low-temperature heat capacity can be precisely measured and used to determine the molar enthalpy and entropy of fusion. sioc-journal.cn

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.com This method is instrumental in drug discovery and design, providing insights into the interactions between a small molecule like this compound and its biological targets. nih.govnih.gov

Ligand-Protein Interaction Analysis

Molecular docking simulations can identify the specific interactions between this compound and the amino acid residues within the active site of a target protein. mdpi.comutupub.fi These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For example, studies on similar 3-phenylcoumarin (B1362560) derivatives have shown interactions with key residues in enzymes like monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. mdpi.comnih.gov The analysis of these interactions helps in understanding the mechanism of action and can guide the design of more potent and selective inhibitors. nih.gov For instance, docking analyses have revealed that specific substitutions on the coumarin scaffold can enhance binding affinity to enzymes like CYP2A13. tandfonline.com

Binding Affinity Predictions

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This value provides an estimate of the strength of the interaction between the ligand and the protein. arxiv.orgbiorxiv.org A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For instance, docking studies of coumarin analogues with the main protease of SARS-CoV-2 have shown binding energies ranging from -5.8 to -9.1 kcal/mol. nih.govscispace.com These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. biorxiv.org The accuracy of these predictions can be further refined using more advanced computational methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations, which can provide a more quantitative measure of the binding free energy. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its complexes with biological receptors. These simulations track the movements of atoms over time, providing a detailed view of conformational changes, interaction stability, and the influence of the surrounding environment. mdpi.comhelsinki.fi

MD simulations are instrumental in assessing the stability of the binding pose of this compound within the active site of a target protein. By analyzing the root mean square deviation (RMSD) of the ligand and protein backbone over the simulation period, researchers can determine if the complex remains stable. mdpi.com For instance, in studies of similar coumarin derivatives, MD simulations have shown that stable and low RMSD values indicate a balanced and stable protein-ligand complex. mdpi.com The root mean square fluctuation (RMSF) analysis further reveals the flexibility of individual amino acid residues in the receptor's binding pocket upon ligand binding. mdpi.com

These simulations can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, studies on related 3-phenylcoumarins have used MD simulations to confirm the persistence of interactions observed in initial docking studies and to analyze changes in these interactions over time. mdpi.com The stability of these interactions is crucial for the compound's biological activity.

Table 1: Key Parameters in MD Simulations of Ligand-Receptor Complexes

| Parameter | Description | Significance in Analyzing this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Indicates the stability of the ligand's binding mode and the overall protein structure. A stable RMSD suggests a persistent binding interaction. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible and rigid regions of the protein upon ligand binding, highlighting key residues involved in the interaction. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time. | Determines the role of specific hydrogen bonds in stabilizing the complex. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with a continuum solvent model. nih.gov | Provides a quantitative measure of the binding affinity, helping to rank different derivatives. nih.gov |

The solvent environment plays a critical role in molecular recognition and binding. Explicit solvent MD simulations, where water molecules are individually represented, are essential for accurately capturing solvation and desolvation events as the ligand enters the binding site. preprints.org The polarity of the solvent can significantly influence electrostatic interactions, with nonpolar solvents strengthening them and polar solvents weakening them. preprints.org

Computational studies have shown that for related compounds, the presence of a solvent like water can accelerate reactions by forming explicit hydrogen bonds with the transition state. nih.gov For this compound, understanding how solvent molecules mediate its interaction with a receptor is crucial for predicting its behavior in a biological system. Continuum solvent models can also be used to approximate the effect of the solvent, but explicit models provide a more detailed and accurate picture. preprints.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for designing new derivatives with improved potency and selectivity. mdpi.comnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. imist.maxula.edu These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For coumarin derivatives, CoMFA and CoMSIA studies have successfully identified key structural features that influence their inhibitory activity against various enzymes. mdpi.comxula.edu For example, a CoMFA steric map might show a green polyhedron, indicating that bulky substituents in that region would enhance activity, while a yellow polyhedron would suggest that bulk is disfavored. mdpi.com Similarly, CoMSIA maps can highlight the importance of hydrophobic or hydrogen-bonding properties in specific regions of the molecule. mdpi.com

Table 2: Comparison of CoMFA and CoMSIA

| Methodology | Fields Calculated | Advantages | Application to this compound |

|---|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | Steric and Electrostatic fields. | Provides intuitive 3D contour maps that are easy to interpret for guiding structural modifications. imist.ma | Could reveal how the size and electronic properties of substituents on the phenyl and coumarin rings affect biological activity. |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor fields. imist.ma | Offers a more comprehensive analysis by including additional fields, often leading to more robust and predictive models. imist.ma | Could provide a more detailed understanding of the specific types of interactions (e.g., hydrophobic, hydrogen bonding) that are crucial for the activity of this compound. |

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific biological target. These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). frontiersin.orgfrontiersin.org

For coumarin derivatives, pharmacophore models have been successfully developed to identify key features for inhibiting enzymes like cytochrome P450s. frontiersin.org A typical pharmacophore model for a coumarin derivative might include aromatic rings, hydrophobic features, and hydrogen bond acceptors. frontiersin.org Once developed, the model is validated by its ability to distinguish between active and inactive compounds in a database. A validated pharmacophore model can then be used as a 3D query for virtual screening to identify new potential inhibitors. nih.govnih.gov

Theoretical ADMET Property Prediction in Lead Optimization

In the process of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a lead compound. In silico ADMET prediction provides an early indication of a compound's potential drug-likeness and can help to avoid costly failures in later stages of development. pcbiochemres.comdergipark.org.trresearchgate.net

Theoretical models can predict various ADMET properties for this compound. For instance, parameters like lipophilicity (logP), topological polar surface area (TPSA), and molecular weight are used to assess oral bioavailability based on frameworks like Lipinski's Rule of Five. researchgate.netoup.com Predictions can also be made for properties such as blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450s, and potential cardiotoxicity through hERG channel blockage. researchgate.netppm.edu.pl Studies on similar coumarin derivatives have shown that these predictions can effectively guide the modification of chemical structures to improve their pharmacokinetic profiles. researchgate.netmdpi.com

Table 3: Predicted ADMET Properties for Coumarin Derivatives

| ADMET Property | Prediction Method | Importance for this compound |

|---|---|---|

| Absorption (Oral Bioavailability) | Lipinski's Rule of Five, TPSA calculation. researchgate.net | Predicts the likelihood of the compound being well-absorbed after oral administration. |

| Distribution (Blood-Brain Barrier Permeation) | Calculations based on polarity and size. ppm.edu.pl | Indicates the potential for the compound to reach targets in the central nervous system. |

| Metabolism (Cytochrome P450 Inhibition/Metabolism) | Docking studies with P450 enzymes, QSAR models. nih.govxula.edu | Predicts potential drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Not typically predicted by simple models. | Relates to the overall clearance of the compound from the body. |

| Toxicity (e.g., Cardiotoxicity, Hepatotoxicity) | In silico models for hERG inhibition, hepatotoxicity prediction software. researchgate.net | Provides an early warning for potential toxic liabilities. |

In Silico Evaluation of Absorption and Distribution Potential

The absorption and distribution of a compound are critical determinants of its bioavailability and efficacy. Computational models, often based on a compound's physicochemical properties, are employed to predict these parameters. For coumarin derivatives, key properties influencing absorption and distribution include lipophilicity (log P), molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA).

While specific in silico ADME data for this compound is not extensively available in the public domain, predictions can be inferred from studies on structurally similar 3-phenylcoumarin derivatives. For instance, theoretical evaluations of various coumarin derivatives have been performed to assess their drug-likeness based on Lipinski's rule of five. researchgate.net Generally, coumarins and their derivatives are predicted to have good oral absorption and to be capable of crossing the blood-brain barrier. researchgate.net

A study on coumarin-chalcone hybrids, which share structural similarities with 3-phenylcoumarins, utilized Molinspiration software to calculate properties like the octanol/water partition coefficient (clogP), the number of hydrogen bond acceptors and donors, and TPSA. researchgate.net These calculations help in predicting the absorption and distribution profiles of the compounds. researchgate.net For a series of amine-substituted 3-phenylcoumarin derivatives, in silico predictions of physicochemical and pharmacokinetic properties were carried out using software like Discovery Studio and Chemdraw. nih.gov

Based on the general structure of this compound, a data table of predicted absorption and distribution-related properties can be constructed, drawing on the methodologies used for similar compounds.

| Property | Predicted Value/Characteristic | Significance in Absorption & Distribution |

| Molecular Weight | Approx. 250.29 g/mol | Within the range for good oral absorption (Lipinski's rule: < 500) |

| logP (Lipophilicity) | Moderately lipophilic | Influences membrane permeability and absorption |

| Hydrogen Bond Donors | 0 | Low number favors good membrane permeability |

| Hydrogen Bond Acceptors | 2 (carbonyl and ether oxygens) | Within the acceptable range for drug-likeness (Lipinski's rule: < 10) |

| Topological Polar Surface Area (TPSA) | Low to moderate | Correlates with passive molecular transport through membranes |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Suggests potential for central nervous system activity |

This table is generated based on the general characteristics of 3-phenylcoumarin derivatives as discussed in computational studies of related compounds.

Predicted Metabolic Pathways

The metabolism of coumarin and its derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. mdpi.comuef.fi The main metabolic transformations for the coumarin scaffold are 7-hydroxylation and the opening of the lactone ring. mdpi.com For 3-phenylcoumarins, the substitution pattern significantly influences which CYP isoforms are involved and the resulting metabolites.

Molecular modeling studies have indicated that 3-phenylcoumarin is an excellent scaffold for developing selective substrates for various human CYP forms, which can be metabolized to fluorescent 7-hydroxycoumarin derivatives. uef.fiuef.fi The primary sites of metabolism are often the coumarin core and the appended phenyl ring.

For this compound, the predicted metabolic pathways would likely involve:

Hydroxylation: The aromatic rings (both the coumarin nucleus and the phenyl group) are susceptible to hydroxylation. The methyl groups at positions 4 and 7 could also undergo hydroxylation.

O-demethylation: If methoxy (B1213986) groups were present instead of methyl groups, O-demethylation would be a primary metabolic route. mdpi.com

Epoxidation: The 3,4-double bond of the coumarin ring can be a target for epoxidation, which can lead to the opening of the lactone ring. mdpi.com

Computational docking studies on other 3-phenylcoumarin derivatives have shown that their orientation within the active sites of CYP enzymes like CYP1A1, CYP1A2, and CYP2A6 determines the metabolic outcome. mdpi.comtandfonline.com The presence of methyl groups on the coumarin ring of this compound would influence its binding and subsequent metabolism by these enzymes.

| Predicted Metabolic Reaction | Potential Metabolite Structure | Mediating Enzymes (Predicted) |

| Hydroxylation of the phenyl ring | 4,7-Dimethyl-3-(hydroxyphenyl)coumarin | CYP1A1, CYP1A2, CYP2A6 |

| Hydroxylation of a methyl group | 4-Hydroxymethyl-7-methyl-3-phenylcoumarin or 7-Hydroxymethyl-4-methyl-3-phenylcoumarin | CYP enzymes |

| Hydroxylation of the coumarin nucleus | Hydroxylated this compound | CYP enzymes |

| Lactone ring opening | ortho-hydroxyphenyl acetic acid derivatives | CYP-mediated epoxidation followed by hydrolysis |

This table is based on established metabolic pathways for coumarin and 3-phenylcoumarin derivatives.

Theoretical Excretion Pathways

The excretion of xenobiotics and their metabolites occurs primarily through the kidneys (renal excretion) or the liver (biliary excretion). The physicochemical properties of the metabolites, such as their polarity and molecular weight, are key determinants of their excretion route.

The metabolites of this compound, particularly the hydroxylated products, are expected to be more polar than the parent compound. This increased polarity facilitates their excretion. These hydroxylated metabolites can undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to form highly water-soluble conjugates. mdpi.com

Theoretical predictions suggest that these polar conjugates would be readily excreted in the urine. Unchanged this compound, being more lipophilic, might be reabsorbed in the renal tubules, leading to a longer half-life, or be excreted in the feces via the biliary route.

| Compound/Metabolite Type | Predicted Primary Excretion Route | Rationale |

| Unchanged this compound | Biliary/fecal | High lipophilicity may lead to biliary excretion or renal reabsorption. |

| Hydroxylated Metabolites | Renal (urine) | Increased polarity compared to the parent compound. |

| Glucuronide and Sulfate Conjugates | Renal (urine) | High water solubility facilitates efficient renal clearance. |

This table outlines the theoretical excretion pathways based on the general principles of drug metabolism and excretion for coumarin-type compounds.

Molecular Mechanisms of Action and Biological Target Interactions of 4,7 Dimethyl 3 Phenylcoumarin

Enzyme Inhibition Kinetics and Selectivity

The inhibitory effects of 4,7-dimethyl-3-phenylcoumarin and its derivatives have been evaluated against several enzymes implicated in a range of diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. nih.gov Studies have shown that 3-phenylcoumarin (B1362560) derivatives are potent and selective inhibitors of MAO, particularly MAO-B. nih.govscienceopen.com

The substitution pattern on both the coumarin (B35378) nucleus and the 3-phenyl ring plays a critical role in the inhibitory activity and selectivity. For instance, the presence of a chlorine atom at the 6-position of the coumarin ring and a methoxy (B1213986) group on the 3-phenyl ring can significantly enhance MAO-B inhibition. nih.gov One of the most potent inhibitors identified is 6-chloro-3-(3'-methoxyphenyl)coumarin, with an exceptionally low IC50 value of 0.001 μM for MAO-B. nih.gov In general, 3-phenylcoumarins without a hydroxyl group at the 4-position tend to be more active as MAO-B inhibitors. nih.govscispace.com

While most 3-phenylcoumarins show a preference for MAO-B, some derivatives, such as 6-chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin, also exhibit activity against MAO-A. nih.gov The introduction of a phenyl group at the 3-position of the coumarin scaffold generally enhances MAO-B inhibition and can increase selectivity over MAO-A. scienceopen.com

Table 1: MAO Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several 3-phenylcoumarin derivatives have demonstrated significant inhibitory activity against these enzymes.

For example, a derivative of this compound has shown inhibitory values (IC50) of 0.31 ± 0.16 μM against AChE. researchgate.net The selectivity for AChE over BChE can be modulated by substitutions on the coumarin and phenyl rings. nih.gov For instance, 3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin is a potent and selective AChE inhibitor with an IC50 of 20 nM and a high selectivity ratio (IC50 BuChE/AChE = 354). nih.gov

Natural coumarins have also been investigated, with glycyrol, isolated from Glycyrrhiza uralensis, showing potent inhibition of BChE (IC50 = 7.22 µM) and moderate inhibition of AChE (IC50 = 14.77 µM). preprints.org

Table 2: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are involved in the inflammatory pathway by converting arachidonic acid to prostaglandins. nih.gov Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

A derivative of this compound has exhibited an IC50 value of 0.94 ± 0.16 μM against COX-2. researchgate.net Some 4-arylcoumarins, such as 5,7-dimethyloxy-4-p-methoxylphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, have been shown to significantly inhibit PGE2 production and COX-2 gene expression in lipopolysaccharide (LPS)-treated macrophages. tandfonline.com

The development of selective COX-2 inhibitors is a major area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Table 3: COX Inhibitory Activity of Selected Coumarin Derivatives

Other Enzymatic Targets

Research has also explored the inhibitory potential of coumarin derivatives against other enzymes. For instance, some coumarin-3-carboxamide analogues have been found to inhibit pancreatic lipase, an enzyme involved in fat digestion, with IC50 values in the low micromolar range. nih.gov Specifically, one analogue demonstrated competitive inhibition with a Ki of 4.504 μM. nih.gov

Modulation of Cellular Signaling Pathways (in vitro models)

Regulation of Oxidative Stress and Reactive Oxygen Species (ROS) Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Coumarins, including 3-phenylcoumarin derivatives, have demonstrated significant antioxidant properties. nih.govmdpi.com

4-Hydroxy-6,7-dimethyl-3-phenylcoumarin has been identified as a potent antioxidant, with an IC50 of 660 nM in the presence of bovine serum albumin. nih.govmdpi.com Some 3-phenylcoumarin derivatives have been shown to protect cells from hydrogen peroxide (H₂O₂)-induced damage in a dose-dependent manner. nih.govencyclopedia.pub For example, a coumarin-lipoic acid conjugate demonstrated a good inhibitory effect on intracellular ROS formation and protected against H₂O₂- and Aβ1-42-induced cytotoxicity. nih.govencyclopedia.pub

Furthermore, certain 3-phenylcoumarin derivatives can downmodulate the oxidative metabolism in human neutrophils, which are a significant source of ROS during inflammation. nih.gov This suggests a role for these compounds in mitigating inflammatory responses by controlling ROS production.

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and modulate the activity of enzymes involved in redox homeostasis. nih.govmdpi.com

Inhibition of Cell Proliferation and Cell Cycle Modulation

The coumarin scaffold is a recurring motif in compounds that exhibit significant anti-proliferative effects across various cancer cell lines. While direct studies on this compound are limited, the broader class of 3-phenylcoumarins and other substituted coumarins demonstrates a consistent ability to halt cell growth and modulate the cell cycle. frontiersin.orgmdpi.com These compounds often induce cell cycle arrest, a critical mechanism for preventing uncontrolled cancer cell division. frontiersin.org

For instance, various coumarin derivatives have been shown to arrest the cell cycle at different phases. Some derivatives cause an arrest in the G0/G1 phase, preventing cells from entering the DNA synthesis phase. frontiersin.orgrsc.org Others have been observed to induce a G2/M phase arrest, halting cells before mitosis. frontiersin.orgrsc.org This modulation of the cell cycle is a key aspect of their anti-cancer potential. nih.gov The specific effects can be influenced by the substitution pattern on the coumarin ring. mdpi.com

Table 1: Effects of Coumarin Derivatives on Cell Cycle Progression

| Compound Class | Effect on Cell Cycle | Reference |

| Coumarin-artemisinin hybrids | G0/G1 phase arrest | rsc.org |

| Coumarin–1,2,3-triazole hybrids | G2/M phase arrest | rsc.org |

| 7-hydroxycoumarin | G1/S transition inhibition | nih.gov |

| 4-methylumbelliferone | G2/M phase arrest | frontiersin.org |

Induction of Apoptosis

A primary mechanism through which coumarin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org This process is crucial for eliminating cancerous cells without inducing an inflammatory response. frontiersin.org The 3-phenylcoumarin structure is a key feature in many compounds that trigger this cellular suicide pathway. frontiersin.org

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.org Coumarins have been shown to activate both. The intrinsic pathway is often triggered by the modulation of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. frontiersin.orgnih.gov This shift in balance causes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. frontiersin.orgnih.gov Specifically, the activation of caspase-9 (initiator) and caspase-3 (effector) is a common finding. frontiersin.orgnih.gov

Some coumarins can also engage the extrinsic pathway by interacting with death receptors on the cancer cell surface. nih.gov

Table 2: Apoptosis Induction by Coumarin Derivatives

| Compound/Derivative Class | Key Apoptotic Events | Cell Line(s) | Reference |

| 3-phenylcoumarin derivative | Increased Bax, Decreased Bcl-2 | A549 (Lung) | nih.gov |

| Coumarin-based benzopyranone derivatives | Differential apoptotic protein expression | A549 (Lung) | nih.gov |

| 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one | Apoptosis induction | Various | mdpi.com |

| 7,8-Dihydroxy-4-methylcoumarin | Mitochondria-mediated caspase-dependent pathway activation | A549 (Lung) | scispace.com |

| Pulchrin A | Downregulation of Bcl-2, upregulation of Bax, activation of procaspases 3 and 9 | Ovarian cancer cell line | frontiersin.org |

Modulation of Androgen Receptor Signaling

The androgen receptor (AR) is a critical driver in the development and progression of prostate cancer. Some coumarin derivatives have demonstrated the ability to interfere with AR signaling, presenting a potential therapeutic avenue for this disease. For example, certain 3-phenylcoumarin derivatives have been shown to act as potent antiandrogens. sci-hub.se This activity involves inhibiting the function of the androgen receptor, which can, in turn, reduce the growth of androgen-dependent prostate cancer cells. One study identified a specific coumarin derivative, decursin, as a novel and active compound that exhibits both antiandrogen and androgen receptor-modulating activities. sci-hub.se While the direct effect of this compound on AR signaling is not yet detailed, the potential for this class of compounds to modulate this pathway is significant.

Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) Pathway Modulation

The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell survival, and their dysregulation is a hallmark of many cancers. mdpi.comnih.gov Coumarin derivatives have been shown to modulate these pathways, contributing to their anti-inflammatory and anticancer effects. mdpi.comnih.gov

Several coumarins inhibit the activation of the NF-κB pathway. nih.govacs.org This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, or by directly interfering with the translocation of the p65 subunit of NF-κB into the nucleus. acs.orgmdpi.com By blocking NF-κB, these compounds can downregulate the expression of various pro-inflammatory and pro-survival genes, such as iNOS and COX-2. mdpi.com

Similarly, coumarins can affect the MAPK pathways, which include ERK, JNK, and p38. nih.gov For instance, cinnamoyloxy-mammeisin, a 4-phenylcoumarin (B95950), was found to reduce the phosphorylation of ERK1/2, JNK, and p38 MAPK in macrophages. nih.gov This inhibition of MAPK signaling contributes to the anti-inflammatory and anticancer properties of these compounds. nih.govmdpi.com

Angiogenesis and Metastasis Inhibition

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are responsible for the majority of cancer-related deaths. mdpi.comnih.gov Coumarins have demonstrated the ability to inhibit both of these processes. frontiersin.orgmdpi.com

The inhibition of angiogenesis by coumarins is often achieved by targeting key signaling molecules like vascular endothelial growth factor (VEGF). mdpi.comnih.gov By reducing the expression of VEGF and its receptor (VEGFR2), coumarins can suppress the formation of new blood vessels that tumors need to grow. nih.gov Additionally, some coumarins can inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion and metastasis. frontiersin.org For example, certain derivatives have been shown to inhibit MMP-2 and MMP-9. frontiersin.org

Furthermore, some coumarins can inhibit the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. mdpi.com By suppressing EMT, these compounds can reduce the metastatic potential of cancer cells. mdpi.com

Interactions with Immune System Components and Cytokine Modulation (in vitro)